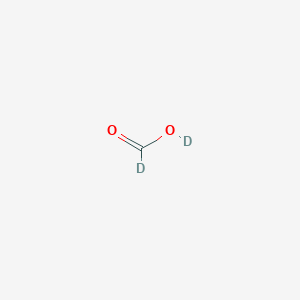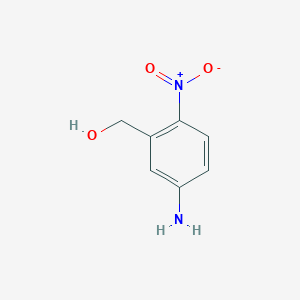
H-ASP(GLY-OH)-OH
描述
Beta-Aspartylglycine: is a dipeptide composed of aspartic acid and glycine. It is a unique substance found in the caecal contents of germ-free and antibiotic-treated mice .
科学研究应用
Beta-Aspartylglycine has several scientific research applications across various fields:
Chemistry:
- Used as a model compound to study peptide bond formation and hydrolysis.
- Investigated for its role in peptide synthesis and degradation pathways .
Biology:
- Studied for its presence in the caecal contents of germ-free and antibiotic-treated mice, providing insights into gut microbiota and metabolic processes .
Medicine:
- Explored for its potential role in modulating immune responses and gut health.
- Investigated for its therapeutic potential in treating gastrointestinal disorders .
Industry:
- Utilized in the production of specialized peptides and amino acid derivatives.
- Employed in the development of peptide-based drugs and supplements .
作用机制
Target of Action
Beta-Aspartylglycine is a unique compound that has been found in the caecal contents of germ-free and antibiotic-treated mice . .
Mode of Action
It is involved in the biochemical processes within the caecal environment of germ-free and antibiotic-treated mice
Biochemical Pathways
It has been suggested that the compound may play a role in the accumulation of certain substances in the caecal environment, potentially influencing the gut microbiota .
Pharmacokinetics
It has been found in high concentrations in the caecal contents of mice after a minimal 36 hours of treatment with neomycin and bacitracin .
Result of Action
Its presence in the caecal environment suggests it may have a role in influencing the gut microbiota or the biochemical environment within the caecum .
Action Environment
Environmental factors likely play a significant role in the action, efficacy, and stability of Beta-Aspartylglycine. For instance, the compound has been found in the caecal contents of germ-free and antibiotic-treated mice, suggesting that the gut microbiota and the use of antibiotics may influence its presence and concentration .
生化分析
Biochemical Properties
The research on this compound is still in its early stages, and more studies are needed to fully understand its role in biochemical reactions .
Cellular Effects
It has been found in the caecal supernatants of germ-free and antibiotic-treated mice . This suggests that it might play a role in the gut microbiota and its interactions with the host organism .
Temporal Effects in Laboratory Settings
It has been found that after a minimal 36 h of treatment with neomycin and bacitracin, a high concentration of Beta-Aspartylglycine was found .
准备方法
Synthetic Routes and Reaction Conditions: Beta-Aspartylglycine can be synthesized through the reaction of aspartic acid and glycine under specific conditions. The synthesis involves the formation of a peptide bond between the carboxyl group of aspartic acid and the amino group of glycine. This reaction typically requires a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods: Industrial production of beta-Aspartylglycine may involve enzymatic synthesis using beta-aspartyl-peptidase, which catalyzes the cleavage of a beta-linked aspartic residue from the N-terminus of a polypeptide . This method is advantageous due to its specificity and efficiency in producing the desired dipeptide.
化学反应分析
Types of Reactions: Beta-Aspartylglycine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: Beta-Aspartylglycine can be hydrolyzed using acidic or basic conditions to yield aspartic acid and glycine.
Oxidation: Oxidative reactions may involve reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives of the dipeptide.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of modified peptides.
Major Products Formed: The major products formed from these reactions include aspartic acid, glycine, and various oxidized or substituted derivatives of beta-Aspartylglycine .
相似化合物的比较
Beta-Aspartylalanine: Another dipeptide composed of aspartic acid and alanine.
Beta-Aspartylvaline: A dipeptide consisting of aspartic acid and valine.
Beta-Aspartylleucine: A dipeptide formed from aspartic acid and leucine.
Uniqueness of Beta-Aspartylglycine: Beta-Aspartylglycine is unique due to its specific presence in the caecal contents of germ-free and antibiotic-treated mice. This distinct occurrence suggests a unique role in gut microbiota and metabolic processes, setting it apart from other similar dipeptides .
属性
IUPAC Name |
2-amino-4-(carboxymethylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O5/c7-3(6(12)13)1-4(9)8-2-5(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEDWFWBGPKUOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-beta-aspartyl-L-glycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011165 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3790-52-1 | |
| Record name | NSC186908 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of β-Aspartylglycine in the context of intestinal microflora?
A1: β-Aspartylglycine serves as a valuable indicator of colonization resistance in the gastrointestinal tract. [, , , , ] Elevated levels of β-Aspartylglycine in fecal samples are indicative of a disrupted intestinal microflora, often associated with antibiotic use or certain disease states. [, , , , ] This disruption can lead to reduced colonization resistance, making the host susceptible to opportunistic infections. [, , , , ]
Q2: How do antibiotics influence β-Aspartylglycine levels in the gut?
A2: Studies demonstrate that various antibiotics, including clindamycin, neomycin, and bacitracin, can induce the appearance of β-Aspartylglycine in fecal samples. [, , , , ] This phenomenon is attributed to the antibiotics' impact on the composition and function of the intestinal microflora, particularly the suppression of anaerobic bacteria. [, , , , ]
Q3: Is β-Aspartylglycine detectable in individuals with specific diseases?
A4: Elevated levels of β-Aspartylglycine have been observed in the serum of patients with uremia, indicating a potential link between its accumulation and renal dysfunction. [, ] Conversely, studies in patients with rheumatoid arthritis and ulcerative colitis did not detect β-Aspartylglycine in fecal samples, suggesting that its presence might not be a universal marker of gut dysbiosis in all disease states. [, ]
Q4: What is the role of fecal β-Aspartylglycine analysis in monitoring gut health?
A5: Monitoring fecal β-Aspartylglycine levels can be a valuable tool for assessing intestinal microbial function and colonization resistance. [, , , , ] Its presence or absence, along with changes in its concentration, can provide insights into the impact of factors such as antibiotic use, dietary interventions, and disease states on the gut microbiome. [, , , , ]
Q5: Where is β-Aspartylglycine found naturally?
A6: β-Aspartylglycine has been identified in the caecal contents of germ-free and antibiotic-treated mice. [] It has also been found in the central nervous system and reproductive tract of the marine mollusc Aplysia californica. [, ] Interestingly, β-Aspartylglycine was not detected in other molluscs or crustaceans tested. [, ]
Q6: How is β-Aspartylglycine synthesized in Aplysia californica?
A7: Isolated ganglia from Aplysia californica can synthesize β-Aspartylglycine by incorporating exogenous glycine and aspartate. [] This synthesis appears to be a regulated process, with different cell types exhibiting varying levels of β-Aspartylglycine production. []
Q7: Are there any known toxic effects of β-Aspartylglycine?
A9: In a study using a mouse model of acute renal failure, high doses of β-Aspartylglycine (greater than 1 g/kg body weight) were associated with behavioral changes and mortality. [, ] These findings suggest potential toxicity at elevated levels, although further research is needed to determine its relevance to human health.
Q8: What analytical techniques are employed for the detection and quantification of β-Aspartylglycine?
A8: Several analytical methods have been employed to identify and quantify β-Aspartylglycine, including:
- High-voltage paper electrophoresis (HVPE): This technique is commonly used to separate charged molecules based on their electrophoretic mobility in an electric field. [, ]
- Gel filtration chromatography: This method separates molecules based on their size and shape, utilizing porous beads to fractionate different sized molecules. [, ]
- Amino acid analysis: After hydrolysis of the peptide bond, individual amino acids can be identified and quantified using techniques like ion-exchange chromatography or high-performance liquid chromatography (HPLC). [, ]
- Dansylation: This technique involves reacting β-Aspartylglycine with dansyl chloride to form a fluorescent derivative, allowing for more sensitive detection. []
- High-performance liquid chromatography (HPLC): HPLC offers a highly sensitive and versatile method for separating and quantifying β-Aspartylglycine, particularly when coupled with fluorescence detection or mass spectrometry. [, ]
Q9: Are there specific challenges associated with the analysis of β-Aspartylglycine in biological samples?
A11: The analysis of β-Aspartylglycine in complex biological samples can be challenging due to its low abundance and potential interference from other compounds. [] Effective sample preparation techniques, including extraction, purification, and concentration, are crucial to improve the sensitivity and accuracy of the analysis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(R)-3-[[N-(1-Hydroxymethyl-2-phenylethyl)amino]methyl]-4-nitrobenzenecarbonitrile](/img/structure/B32701.png)



![2-[[(5R)-3-(3-Fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione](/img/structure/B32714.png)





